Benzyl (5-oxopentyl)carbamate
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Overview
Description
Benzyl (5-oxopentyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-oxopentyl chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (5-oxopentyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-aminopentan-2-one under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, resulting in the formation of the desired carbamate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl (5-oxopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl (5-oxohexyl)carbamate.
Reduction: Formation of benzyl (5-aminopentyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (5-oxopentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of benzyl (5-oxopentyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can act as a reversible inhibitor of enzymes by forming a stable carbamate-enzyme complex. This interaction typically involves the carbamate group reacting with the active site of the enzyme, leading to temporary inhibition of its activity .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 5-oxopentyl chain.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness: Benzyl (5-oxopentyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the 5-oxopentyl chain allows for additional functionalization and enhances its utility in synthetic applications compared to simpler carbamates .
Properties
IUPAC Name |
benzyl N-(5-oxopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUTUODQTCRDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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